molecular formula C26H27N3O4 B1663743 Quin C1

Quin C1

カタログ番号: B1663743
分子量: 445.5 g/mol
InChIキー: XORVAHQXRDLSFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

キンクイン C1 は、アントラニル酸のアロイル-およびヘテロアロイルヒドラジドと、シンナムアルデヒド、クロトンアルデヒド、4-ヒドロキシ-3-メトキシ安息香アルデヒドなどのさまざまなアルデヒドを縮合させることによって合成できます 反応は通常、室温でエタノールまたはディメチルホルムアミド (DMF) 中で加熱するこで行われます 別の方法としては、アントラニルヒドラシドと酸無水物を縮合させた後、アセトニトリル中でアルデヒドと加熱する方法があります .

工業的生産方法

キンクイン C1 の具体的な工業的生産方法は、広く文書化されていませんが、上述の合成方法は、工業的生産のためにスケールアップできます。効率的な縮合反応と適切な溶媒の使用は、大規模合成を促進する可能性があります。

化学反応解析

反応の種類

キンクイン C1 は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応で形成される主な生成物は、キンクイン C1 のアナログである、4-オキソ-1,2,3,4-テトラヒトロキナゾリン誘導体です .

科学研究への応用

キンクイン C1 は、次のようなさまざまな科学研究への応用を持っています。

科学的研究の応用

Anti-Inflammatory Applications

Quin C1 has been extensively studied for its anti-inflammatory effects, particularly in models of lung injury and fibrosis.

Case Study: Bleomycin-Induced Lung Injury

  • Objective : To evaluate the efficacy of this compound in reducing inflammation in a mouse model of bleomycin-induced lung injury.
  • Methodology : Male ICR mice were treated with bleomycin and subsequently administered this compound. The study monitored leukocyte counts in bronchoalveolar lavage fluid (BALF) and assessed cytokine expression levels.
  • Results :
    • This compound significantly reduced neutrophil and lymphocyte counts in BALF.
    • It diminished the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating a robust anti-inflammatory effect.
    • The compound also decreased collagen deposition in lung tissue, suggesting potential therapeutic applications for pulmonary fibrosis .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in the context of neuroinflammation associated with conditions like Alzheimer's disease.

Case Study: Microglial Activation

  • Objective : To investigate the effects of this compound on microglial activation induced by lipopolysaccharide (LPS) and amyloid-beta (Aβ) peptides.
  • Methodology : Immortalized murine microglia (BV2 cells) were stimulated with LPS and treated with this compound. Cytokine production and reactive oxygen species (ROS) levels were measured.
  • Results :
    • This compound significantly suppressed LPS-induced production of TNFα and nitric oxide while enhancing IL-10 production.
    • The treatment reduced ROS levels back to baseline, indicating a shift towards a pro-resolving microglial phenotype .

Imaging Applications

Recent studies have explored the use of this compound as a targeting agent for imaging in vascular inflammation.

Case Study: In Vivo Imaging of Neutrophils

  • Objective : To develop an imaging probe based on this compound for tracking inflammation in vivo.
  • Methodology : A derivative of this compound was combined with a rhodamine B-derived fluorophore to create a targeted imaging probe.
  • Results :
    • The probe preferentially accumulated in activated neutrophils, allowing for effective visualization of inflammatory processes.
    • This application holds potential for advancing diagnostic imaging techniques in inflammatory diseases .

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

Application AreaStudy FocusKey Findings
Anti-InflammatoryBleomycin-induced lung injuryReduced leukocyte counts; decreased cytokine expression
NeuroprotectionMicroglial activationSuppressed TNFα and NO; enhanced IL-10; reduced ROS levels
ImagingIn vivo tracking of inflammationTargeted accumulation in activated neutrophils

類似化合物との比較

Quin C1 is compared with other similar compounds, particularly those that are also agonists for formyl peptide receptor 2 (FPR2/ALX). Some similar compounds include:

Uniqueness

This compound is unique due to its high specificity and potency as an agonist for FPR2/ALX, making it particularly effective in reducing inflammation and leukocyte infiltration in lung tissue .

生物活性

Quin C1 is a selective agonist for the formyl peptide receptor 2 (FPR2), known for its significant biological activity, particularly in modulating inflammatory responses and cellular signaling pathways. This article delves into the biological properties of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Overview of this compound

This compound, chemically identified as N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide, acts primarily as an agonist for FPR2/ALX. Its potency is characterized by an effective concentration (EC50) of approximately 15 nM, indicating a strong affinity for the receptor compared to other ligands like WKYMVm .

This compound's primary mechanism involves the activation of FPR2, which is implicated in various cellular processes including chemotaxis, calcium mobilization, and modulation of inflammatory cytokine release. Research indicates that this compound can significantly reduce reactive oxygen species (ROS) production and promote a pro-resolving microglial phenotype in response to inflammatory stimuli like lipopolysaccharide (LPS) and amyloid-beta (Aβ) exposure .

In Vitro Studies

  • Microglial Activation : In a study using immortalized murine microglia (BV2 cells), this compound was shown to suppress LPS-induced TNFα and nitric oxide production at both 24 and 48 hours post-treatment. Additionally, it enhanced IL-10 production significantly after 48 hours .
  • Calcium Mobilization : this compound induced calcium mobilization in mouse neutrophils and RBL cells expressing FPR2. The response was dose-dependent, with effective concentrations ranging from 1 nmol/L to 10 μmol/L .
  • Cytokine Modulation : In bleomycin-induced lung injury models, this compound treatment resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-1β, along with reduced neutrophil infiltration .

In Vivo Studies

In vivo experiments demonstrated that this compound administration led to significant anti-inflammatory effects in models of lung injury. Notably, it reduced collagen deposition and hydroxyproline content in lung tissue following bleomycin exposure, suggesting a protective role against fibrosis .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Study FocusKey FindingsReference
Microglial ActivationSuppressed TNFα & NO production; increased IL-10; reduced ROS production
Calcium MobilizationInduced dose-dependent calcium mobilization in neutrophils
Cytokine ModulationReduced TNF-α, IL-1β levels; decreased neutrophil counts
Anti-fibrotic EffectsDiminished collagen deposition in lung tissue post-bleomycin

Case Studies

Case Study 1: Microglial Response to Aβ Exposure
In a controlled experiment, primary murine microglia were exposed to Aβ for 24 hours before treatment with this compound. The results showed a marked increase in CD206 expression (a marker for anti-inflammatory phenotype) and a decrease in CD38 expression (associated with pro-inflammatory responses), indicating a shift towards a pro-resolving phenotype following this compound treatment .

Case Study 2: Bleomycin-Induced Lung Injury
In another study involving bleomycin-induced lung injury in mice, administration of this compound significantly reduced the expression of inflammatory cytokines and improved overall lung function metrics compared to untreated controls. The timing of administration was critical; initiating treatment prior to significant lung damage was essential for efficacy .

特性

IUPAC Name

4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORVAHQXRDLSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quin C1
Reactant of Route 2
Reactant of Route 2
Quin C1
Reactant of Route 3
Reactant of Route 3
Quin C1
Reactant of Route 4
Reactant of Route 4
Quin C1
Reactant of Route 5
Reactant of Route 5
Quin C1
Reactant of Route 6
Reactant of Route 6
Quin C1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。